Home > Products > Screening Compounds P92980 > 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one
6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one - 64600-52-8

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-13249323
CAS Number: 64600-52-8
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with significant biological and chemical relevance. It belongs to the pyrido[2,3-d]pyrimidine family, which is characterized by a fused pyridine and pyrimidine ring system. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and anticancer agent.

Source

The compound can be synthesized through various methods, including condensation reactions involving pyrimidine derivatives. Its molecular structure includes a methyl group at the sixth position of the pyridine ring, contributing to its unique properties.

Classification

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one is classified as a heterocyclic organic compound. It contains nitrogen atoms in both the pyridine and pyrimidine rings, which are pivotal for its biological activity.

Synthesis Analysis

Methods

The synthesis of 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves several key steps:

  1. Condensation Reaction: The initial step often involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents.
  2. Cyclization: A common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine. This leads to the formation of an intermediate that undergoes intramolecular cyclization to yield the desired product.

Technical Details

  • The reaction conditions may vary based on the specific reagents used and desired yield.
  • The use of solvents like dimethylformamide (DMF) can facilitate reactions by providing a suitable medium for reactants.
Molecular Structure Analysis

Structure

The molecular formula of 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one is C8H7N3OC_8H_7N_3O, with a molecular weight of 161.16 g/mol. The compound features a fused ring system that significantly influences its chemical behavior.

Data

  • CAS Number: 64600-52-8
  • IUPAC Name: 6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one
  • InChI Key: YCSSDGURROTVJT-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC2=C(N=C1)N=CNC2=O.
Chemical Reactions Analysis

Reactions

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions are common, particularly replacing chlorine atoms in precursor compounds.
  4. Cyclization: Intramolecular cyclization is crucial for synthesizing this compound from its precursors.

Technical Details

These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.

Mechanism of Action

The mechanism of action for 6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one primarily involves its interaction with various protein kinases. By inhibiting kinase activity, it disrupts critical signaling pathways necessary for cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits specific physical properties that are essential for its application:

  • Melting Point: Typically around 178–180 °C.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

Key chemical properties include:

  • Reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in the ring structure.
  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one has diverse applications in scientific research:

  1. Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential as an enzyme inhibitor targeting kinases involved in cell signaling pathways.
  3. Medicine: Promising results as an anticancer agent by inhibiting cancer cell growth through targeted molecular pathways.
  4. Industry: Utilized in developing pharmaceuticals and agrochemicals due to its varied biological activities .
Introduction to Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrido[2,3-d]pyrimidine Core in Drug Design

The pyrido[2,3-d]pyrimidine scaffold represents a privileged bicyclic heterocyclic system in medicinal chemistry, formed by the fusion of pyridine and pyrimidine rings at bonds 2a-3 and 4-4a (Figure 1). This planar aromatic framework mimics purine bases in DNA/RNA, enabling targeted interactions with enzymes and receptors involved in nucleotide metabolism and signal transduction [2] [5]. Its electron-deficient nature facilitates π-π stacking interactions with protein aromatic residues, while multiple hydrogen-bonding acceptors (N1, N3, C4=O) and donors (N1-H) allow specific molecular recognition [5] [8]. The scaffold’s physicochemical profile—moderate logP (1.5-3.0), molecular weight (<300 Da for core), and polar surface area (≈70 Ų)—aligns with Lipinski’s rules, enhancing drug-likeness [2].

Table 1: Key Structural Features of Pyrido[2,3-d]pyrimidine Scaffold

Structural ElementRole in BioactivityExample in Therapeutics
N1-H proton donorHydrogen bonding with kinase hinge regions (e.g., EGFR, CDK2)Gefitinib analogs [5]
C2/C4 electron-deficient sitesElectrophilic recognition by catalytic lysines in ATP-binding pocketsDHFR inhibitors [2]
C5-C6-C7 fused ringHydrophobic pocket penetration; modulates membrane permeabilitymTOR inhibitors [5]
N3/C4=O pharmacophoreChelates Mg²⁺ in kinases; binds dihydrofolate reductase catalytic sitePiritrexim (antifolate) [5]

Positional flexibility enables strategic derivatization: C2, C4, C6, and C7 positions tolerate diverse substituents to fine-tune potency, selectivity, and pharmacokinetics. For instance, C6 lipophilic groups (aryl, alkyl) enhance kinase inhibition by occupying hydrophobic pockets, while C2 amino/ether chains improve solubility [5] [8]. Quantum mechanical studies reveal the scaffold’s inherent dipole moment (4.5–5.2 Debye) facilitates alignment in ATP-binding clefts, explaining its prevalence in kinase inhibitors [5].

Historical Evolution of Pyrido[2,3-d]pyrimidine Derivatives as Bioactive Agents

Pyrido[2,3-d]pyrimidines emerged as bioisosteres of quinazolines in the 1980s–1990s, addressing limitations like metabolic instability and resistance. Early work focused on dihydrofolate reductase (DHFR) inhibition: Kisliuk and colleagues (1993) synthesized 2,4-diamino derivatives showing potent activity against Toxoplasma gondii and Pneumocystis carinii, with IC₅₀ values <100 nM [2] [5]. This culminated in piritrexim (Fig. 2), a non-classical lipophilic antifolate with antitumor activity against murine carcinosarcoma via selective DHFR binding without disrupting histamine metabolism [5].

Table 2: Milestones in Pyrido[2,3-d]pyrimidine Drug Development

Time PeriodKey AdvancementTherapeutic AreaSignificance
1993–1995DHFR inhibitors (e.g., piritrexim)Anticancer/AntiparasiticDemonstrated scaffold utility in enzyme inhibition [5]
1995–2005Tyrosine kinase inhibitors (e.g., PDGFR/EGFR blockers)Antiangiogenic agentsEstablished role in signal transduction blockade [10]
2005–2015mTOR/PI3K pathway inhibitorsTargeted cancer therapyImproved selectivity over quinazolines [5]
2015–PresentApoptosis inducers (e.g., caspase-3 activators)Chemoresistant cancersBroadened mechanisms beyond kinase inhibition [3] [9]

The 2000s saw expansion into kinase inhibition: Blankley et al. synthesized 6-aryl-8-methyl derivatives (e.g., compound 22, 6-thiophene-2-yl) inhibiting extracellular regulated protein kinases (ERK) at IC₅₀ ≈ 0.8 μM [5]. This period emphasized structure-activity relationship (SAR) optimization: C6 heteroaryls enhanced potency against BCR-ABL, while N8 methylation improved oral bioavailability by blocking glucuronidation [5] [10]. Contemporary research (2010s–present) explores diverse mechanisms: Abdelaziz et al. reported derivatives inducing G1 cell-cycle arrest and caspase-3-mediated apoptosis in prostate cancer (PC-3) cells, independent of kinase inhibition [3] [8].

Rationale for 6-Methyl Substitution in Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

The 6-methyl group in pyrido[2,3-d]pyrimidin-4(1H)-one derivatives confers distinct pharmacological advantages over unsubstituted or polar analogs. Key rationales include:

  • Lipophilicity Optimization: Methyl substitution at C6 increases logP by 0.5–1.2 units, enhancing membrane permeability. Derivatives like 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one (logP ≈ 1.8) exhibit 3–5× higher cellular uptake than C6-hydroxy analogs in Caco-2 monolayers [3] [9]. This balances hydrophilic C4=O/N1-H domains, yielding ideal calculated logD₇.₄ (1.0–2.0) for CNS penetration or oral absorption [8].

  • Steric Modulation of Target Engagement: The compact methyl group (van der Waals radius ≈ 2.0 Å) fits hydrophobic subpockets in kinases without steric clash. In PLK2 inhibitors, 6-methyl derivatives (e.g., compound 7ao) showed >100× selectivity over PLK1 due to optimal filling of a shallow cleft unique to PLK2 [9]. Similarly, in DHFR, 6-methyl improved contact with Phe31 and Phe34 versus bulkier substituents [2].

  • Electron-Donating Effects: The methyl group’s +I effect elevates π-electron density at C5/C7, facilitating charge-transfer interactions with catalytic lysines (e.g., Lys68 in CDK2). Quantum calculations confirm higher HOMO density (-8.2 eV) at C7 in methylated vs unsubstituted cores [3].

  • Metabolic Stabilization: N1-H/C6-methyl derivatives resist oxidative degradation by CYP3A4. Microsomal stability assays show t₁/₂ > 45 min for 6-methyl compounds vs <15 min for C6-H analogs, attributed to blocked C6 epoxidation [9].

Table 3: Impact of 6-Methyl Substitution on Biological Activity

Derivative StructureBiological TargetKey Property Change vs C6-HReference
6-Methyl-2-(arylhydrazinyl) derivativeCaspase-3 activation (PC-3)5× ↑ apoptosis induction; IC₅₀ = 2.1 μM vs 11.4 μM [3]
6-Methyl-8-alkyl-7-oxo derivativePLK2 inhibition120× selectivity over PLK1; IC₅₀ = 9 nM [9]
6-Methyl-2,4-diamino derivativeDHFR (T. gondii)3× ↑ binding affinity; ΔG = -9.8 kcal/mol vs -8.1 kcal/mol [2] [5]

SAR studies underscore the methyl group’s versatility: In pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, 6-methyl boosted cytotoxicity against A549 lung cancer (IC₅₀ 3.7 μM) by promoting G1 arrest via p21 upregulation [3]. Molecular dynamics confirm the methyl group stabilizes the scaffold in a coplanar conformation with ATP, maximizing van der Waals contacts with Val18 in CDK2 and Ala31 in PLK2 [3] [9].

Concluding Remarks

The 6-methylpyrido[2,3-d]pyrimidin-4(1H)-one scaffold exemplifies rational drug design through strategic functionalization of a versatile heterocycle. Its optimized lipophilicity, target-fit adaptability, and metabolic resilience position it as a critical pharmacophore for next-generation enzyme inhibitors and apoptosis inducers.

Properties

CAS Number

64600-52-8

Product Name

6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

6-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-2-6-7(9-3-5)10-4-11-8(6)12/h2-4H,1H3,(H,9,10,11,12)

InChI Key

YCSSDGURROTVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.